![molecular formula C9H9ClN4O B8499624 [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol](/img/structure/B8499624.png)
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol typically involves the formation of the triazole ring followed by its attachment to the chlorophenylmethanol moiety. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and can be carried out in aqueous or organic solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted phenyl derivatives.
科学研究应用
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用机制
The mechanism of action of [5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole-containing compound with energetic properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with biological activity.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents, showing various biological activities.
Uniqueness
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
分子式 |
C9H9ClN4O |
|---|---|
分子量 |
224.65 g/mol |
IUPAC 名称 |
[5-chloro-2-(2H-triazol-4-ylamino)phenyl]methanol |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-2-8(6(3-7)5-15)12-9-4-11-14-13-9/h1-4,15H,5H2,(H2,11,12,13,14) |
InChI 键 |
ZHHLFKAMDJFSLW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CO)NC2=NNN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
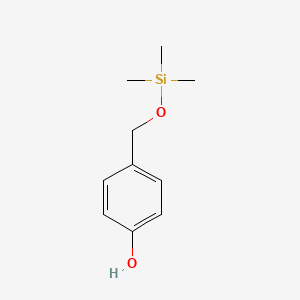
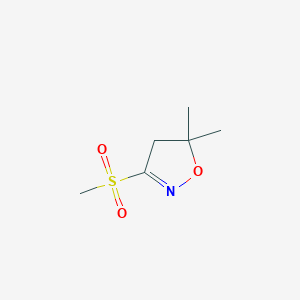
![Benzoic acid,3-chloro-5-[2-[[(1,1-dimethylethoxy)carbonyl]-4-pyridinylamino]ethoxy]-](/img/structure/B8499565.png)
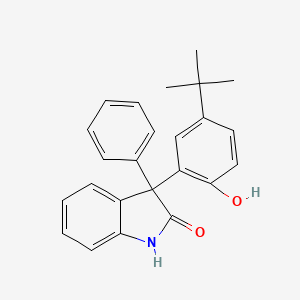
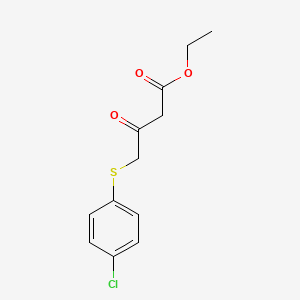
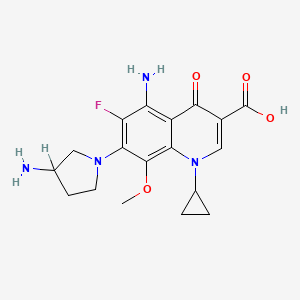
![4-Piperidinol, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8499589.png)
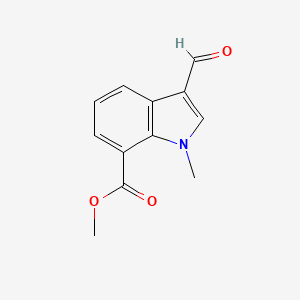
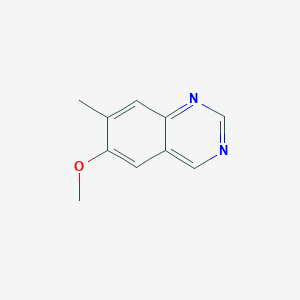
![Methyl 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B8499602.png)
![4-[4-((R)-2-Isochroman-1-yl-ethyl)-piperazin-1-yl]-benzenesulfonamide](/img/structure/B8499608.png)
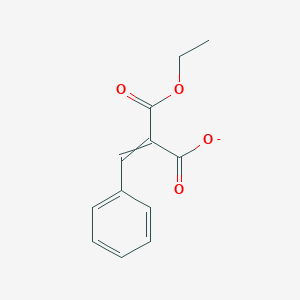
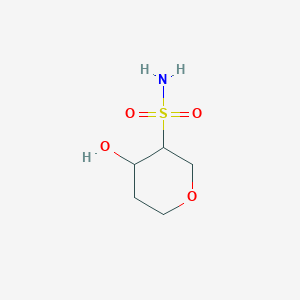
![(3aS*,6aR*)-5-Methylidene-hexahydro-cyclopenta[c]furan-1-one](/img/structure/B8499634.png)
